6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
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Overview
Description
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a quinoline moiety. The presence of a hydroxymethyl group at the 6th position and a dihydroquinolinone core makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxymethyl group and form the dihydroquinolinone core. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with specific acids and catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction conditions and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinolinone derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Pyrroloquinolinones: These compounds have a similar fused ring structure but with different substituents and functional groups
Uniqueness
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(hydroxymethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7,15H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMXDQUCFFPIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-11-6 |
Source
|
Record name | 386704-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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